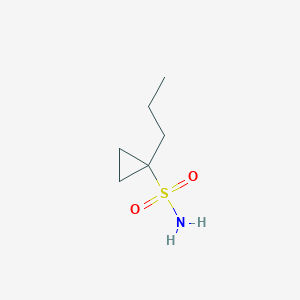
1-Propylcyclopropane-1-sulfonamide
Overview
Description
1-Propylcyclopropane-1-sulfonamide is a sulfonamide compound. Sulfonamides are an important class of therapeutic agents that exhibit a range of pharmacological activities . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Synthesis Analysis
The synthesis of sulfonamides often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is commonly used due to its higher yield compared to other methods .Molecular Structure Analysis
The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular interactions of these drugs in their crystal lattice are important for the stability of the crystals and polymorphism .Chemical Reactions Analysis
Sulfonamides, such as this compound, can exhibit a range of chemical reactions. They are known to have antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonamides can vary significantly. The solid forms often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs . The polymorphic structures are of great interest to the pharmaceutical industry because of their ability to modify the physical properties of the active pharmaceutical ingredient .Scientific Research Applications
Sulfonamide Inhibitors and Their Applications
Sulfonamide compounds, including 1-Propylcyclopropane-1-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics utilized for therapy against bacterial infections. Beyond their initial antibiotic application, these compounds have been expanded into various therapeutic areas. Sulfonamides serve as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer's disease, showcasing their versatility beyond traditional bacterial infection treatments. The importance of sulfonamides in drug development is underscored by their application in addressing a wide range of conditions such as cancer, glaucoma, inflammation, and dandruff among others (Gulcin & Taslimi, 2018).
Sulfonamides in Agricultural and Environmental Contexts
Sulfonamides have also found application in agriculture, particularly in the development of strategies to combat resistance in bacteria such as Salmonella spp., which poses a significant challenge in food safety. The presence of sulfonamide resistance genes in Salmonella illustrates the environmental impact of antibiotic use in agriculture and underscores the need for monitoring and management strategies to mitigate resistance spread (Pavelquesi et al., 2021).
Environmental Impact and Biodegradation
The environmental presence of sulfonamides, including those related to this compound, raises concerns about their impact on human health and ecosystems. Research into the microbial degradation of these compounds is crucial for understanding their fate in the environment and developing strategies to mitigate their persistence and potential adverse effects. The study of polyfluoroalkyl chemicals in the environment, for example, offers insights into the challenges and methodologies for assessing the biodegradation and environmental fate of sulfonamides (Liu & Avendaño, 2013).
Sulfonamides in Electrochemical Determination
The determination of sulfonamides through electrochemical methods is an area of active research, highlighting the need for sensitive, fast, and cost-effective approaches to detect and quantify these compounds in various matrices. Advances in electrochemical determination techniques underscore the importance of sulfonamides in environmental monitoring and pharmaceutical analysis, offering new tools for quality control and safety assessment (Fu et al., 2020).
Mechanism of Action
Target of Action
Sulfonamides, including 1-Propylcyclopropane-1-sulfonamide, primarily target the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA), a substrate used by DHPS in the synthesis of folic acid . By mimicking PABA, sulfonamides bind to DHPS, inhibiting its activity and thereby blocking the production of folic acid . This results in the inhibition of bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting DHPS, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes dependent on folic acid, such as the synthesis of nucleic acids and certain amino acids, leading to inhibited bacterial growth .
Pharmacokinetics
Sulfonamides in general are known for their high water solubility and weak absorption capacity in the digestive system . These properties can impact the bioavailability of the drug, potentially requiring higher doses for effective treatment .
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the drug prevents bacteria from producing essential components for their growth, effectively halting their proliferation .
Action Environment
The action of this compound, as with other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other organo-sulphur compounds in the environment could potentially interfere with the drug’s activity . Additionally, the pH of the environment can impact the ionization state of the drug, potentially affecting its absorption and distribution . Furthermore, the presence of resistant bacteria in the environment can limit the drug’s efficacy .
Safety and Hazards
properties
IUPAC Name |
1-propylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2-5H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZQFKEWTYPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

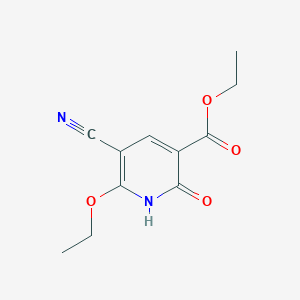
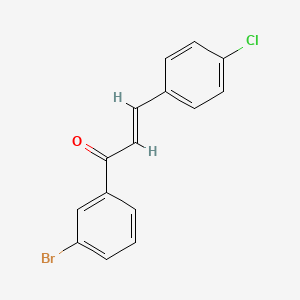
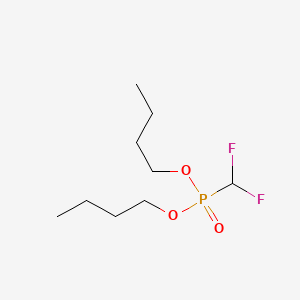

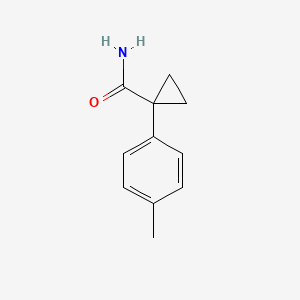
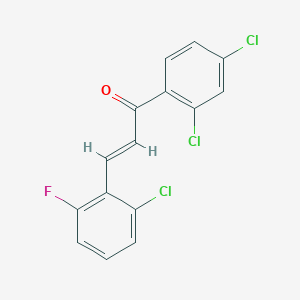

![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)
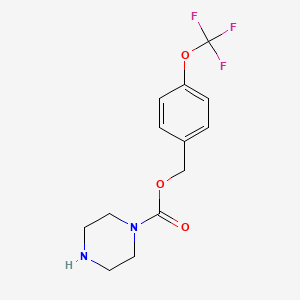
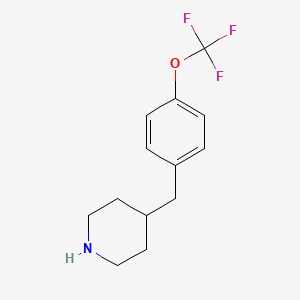


![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)
